methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a hydrochloride salt featuring a thieno[2,3-c]pyridine core substituted with a methyl ester at position 3, a sulfonamide-linked 2-methylpiperidine benzamido group at position 2, and an isopropyl group at position 5. The thienopyridine scaffold is a fused heterocyclic system combining thiophene and pyridine rings, which is known for its pharmacological relevance in modulating kinase activity or receptor binding . The hydrochloride salt form improves bioavailability, a common strategy in drug development .
Properties
IUPAC Name |
methyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2.ClH/c1-16(2)27-14-12-20-21(15-27)34-24(22(20)25(30)33-4)26-23(29)18-8-10-19(11-9-18)35(31,32)28-13-6-5-7-17(28)3;/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZNEDONSBKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the thienopyridine core, sulfonylation, and amide bond formation. Key reagents include 2-methylpiperidine, sulfonyl chlorides, and various coupling agents. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for prodrug activation in pharmacological contexts .
Example Conditions :
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Basic Hydrolysis : NaOH (1–2 M), aqueous ethanol, reflux (70–80°C)
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Acidic Hydrolysis : HCl (6 M), 100°C
Amide Bond Cleavage
The benzamido linkage is relatively stable but cleaves under harsh acidic or basic conditions:
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Acidic Cleavage : Concentrated HCl (12 M), 110°C, yielding 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid and the amine derivative .
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Enzymatic Hydrolysis : Proteases or amidases (experimental conditions not reported in available data).
Sulfonamide Reactivity
The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido group participates in:
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Nucleophilic Substitution : Reacts with alkyl halides or acyl chlorides at the sulfonamide nitrogen under mild basic conditions (e.g., K₂CO₃, DMF) .
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Reductive Cleavage : Lithium aluminum hydride (LiAlH₄) reduces sulfonamides to thioethers, though this pathway is speculative for this compound.
Heterocyclic Ring Modifications
The thieno[2,3-c]pyridine core undergoes electrophilic substitution and ring-opening reactions:
Salt-Specific Behavior
As a hydrochloride salt, the compound may:
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Disproportionate in Polar Solvents : Release free base under neutral or alkaline conditions.
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Participate in Ion Exchange : React with silver nitrate (AgNO₃) to precipitate AgCl .
Synthetic Precursor Reactivity
Key intermediates in its synthesis (e.g., thieno[2,3-c]pyridine esters) are prone to:
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Microwave-Assisted Cyclization : Ethanol/hydrazine hydrate at 100°C forms pyrazoline derivatives .
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Claisen-Schmidt Condensation : Acid-catalyzed ketone-amine coupling to form α,β-unsaturated intermediates .
Stability Profile
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of this compound typically involves multiple steps that start with the thieno[2,3-c]pyridine core. Various synthetic routes have been developed to optimize yields and purity. The compound's molecular formula is with a molecular weight of approximately 522.64 g/mol. The presence of functional groups such as acetyl and sulfonyl enhances its reactivity and biological interactions.
Biological Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[2,3-c]pyridine can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and PC-3 (prostate cancer) with IC50 values ranging from 3.83 to 11.94 μM . The compound's mechanism often involves interaction with specific molecular targets such as EGFR (epidermal growth factor receptor) and PI3K (phosphoinositide 3-kinase), leading to altered cellular signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thienopyridine derivatives have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MIC) as low as 15.62 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Industrial Applications
In addition to its biological applications, this compound is being explored for its utility in industrial settings. It can serve as a building block for synthesizing more complex molecules in medicinal chemistry or as a reagent in organic reactions . Furthermore, its unique properties may be leveraged in the development of specialty chemicals or advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Biological Activity
Methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1217031-37-2) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C25H34ClN3O5S2
Molecular Weight: 556.1376 g/mol
IUPAC Name: this compound
SMILES: COC(=O)c1c(NC(=O)c2ccc(cc2)S(=O)(=O)N2CCCCC2C)sc2c1CCN(C2)C(C)C.Cl
The compound exhibits biological activity primarily through its interaction with specific molecular targets:
- Enzyme Inhibition: It has been shown to inhibit various enzymes that play crucial roles in cellular signaling pathways. This inhibition can lead to alterations in cell proliferation and apoptosis.
- Receptor Binding: The compound may bind to specific receptors in the body, potentially modulating their activity and influencing physiological responses.
Antitumor Activity
Research indicates that derivatives of thieno[3,2-b]pyridines have promising antitumor effects. For instance, studies have demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines. Notably:
- In vitro Studies: Compounds similar to methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine showed inhibitory effects on the growth of MDA-MB-231 cells (a model for triple-negative breast cancer), with a decrease in the percentage of proliferating cells observed at concentrations around 13 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Efficacy: Studies on related piperidine derivatives revealed significant antimicrobial activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell integrity or inhibition of essential metabolic pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparison with other heterocyclic derivatives, particularly those with sulfonamide, piperidine, or fused aromatic systems. Below is an analysis of key analogs and their distinguishing features:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s thieno[2,3-c]pyridine core differs from the pyrrolo-thiazolo-pyrimidine in and the simpler pyrimidine in . Compared to piperidine-ethylamine derivatives (), the target’s fused aromatic system may enhance π-π stacking in target binding .
Sulfonamide vs. Sulfonyl Groups :
- The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido group in the target compound contrasts with the methylsulfonyl-piperidine in . The benzamido linkage may confer selectivity for enzymes with hydrophobic binding pockets (e.g., carbonic anhydrases) .
Substituent Effects: The 6-isopropyl group in the target compound introduces steric bulk absent in ’s phenolic hydroxyl or ’s triazole-linked heterocycles. This could reduce off-target interactions but may limit solubility .
Q & A
Q. What are the typical synthetic routes and key intermediates for this compound?
Methodological Answer: The synthesis involves sequential functionalization of the thieno[2,3-c]pyridine core. Key steps include:
- Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with 2-methylpiperidine to form the sulfonamide intermediate .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with the thienopyridine carboxylate precursor .
- Salt Formation : Treating the free base with HCl in anhydrous ethanol to yield the hydrochloride salt .
Q. Key Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid | Sulfonamide precursor |
| 2 | Methyl 6-(propan-2-yl)thieno[2,3-c]pyridine-3-carboxylate | Core scaffold |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the sulfonamide and thienopyridine moieties (¹H/¹³C NMR) .
- HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities using C18 columns with 0.1% formic acid in acetonitrile/water gradients .
- Elemental Analysis : Validate hydrochloride salt stoichiometry (Cl⁻ content) .
Q. How should researchers ensure compound stability during storage?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction yields be optimized using computational algorithms?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) and apply Bayesian optimization to identify ideal conditions .
- Case Study : A 30% yield increase was achieved by optimizing sulfonylation temperature (60°C → 75°C) and reducing reaction time (24h → 16h) using heuristic algorithms .
Q. What strategies resolve contradictions in bioactivity data across assays?
Methodological Answer:
Q. How can poor aqueous solubility be addressed for in vivo studies?
Methodological Answer:
Q. What mechanistic insights explain its activity against kinase targets?
Methodological Answer:
Q. How should researchers quantify and mitigate synthesis-related impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
